1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPAN-2-OL
Overview
Description
1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPAN-2-OL is a synthetic organic compound that features a biphenyl group, a pyrazole ring, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPAN-2-OL typically involves multiple steps:
Formation of the biphenyl-4-yloxy intermediate: This can be achieved by reacting biphenyl-4-ol with an appropriate alkylating agent under basic conditions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-diketone.
Coupling of the intermediates: The biphenyl-4-yloxy intermediate is then coupled with the pyrazole derivative using a suitable coupling reagent such as a carbodiimide or a phosphonium salt.
Bromination: The final step involves the bromination of the pyrazole ring using a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPAN-2-OL can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPAN-2-OL would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
1-(biphenyl-4-yloxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol: Similar structure with a chlorine atom instead of bromine.
1-(biphenyl-4-yloxy)-3-(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol: Similar structure with a methyl group instead of bromine.
Uniqueness
1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPAN-2-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing new compounds with specific properties or activities.
Properties
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(4-phenylphenoxy)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-14-20(21)15(2)23(22-14)12-18(24)13-25-19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-11,18,24H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIUWWSMHNKXII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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